

# Linear PBT Trimer as a Non-Intentionally Added Substance: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Polybutylene terephthalate (PBT) is a widely utilized thermoplastic polyester in various applications, including food contact materials (FCMs), medical devices, and pharmaceutical packaging. During the polymerization process of PBT, the formation of low molecular weight oligomers is an unavoidable side reaction. These oligomers, not intentionally added to the final product, are classified as non-intentionally added substances (NIAS). Among these, the **linear PBT trimer** is of particular interest due to its potential to migrate from the polymer matrix into contacting substances, such as food, beverages, or pharmaceutical formulations. This technical guide provides an in-depth overview of the **linear PBT trimer** as a NIAS, focusing on its formation, analytical detection, migration characteristics, and toxicological risk assessment.

# Formation and Chemical Properties of Linear PBT Trimer

The **linear PBT trimer** is formed during the polycondensation of 1,4-butanediol and terephthalic acid or its dimethyl ester.[1] It consists of three repeating monomer units of butylene terephthalate linked in a linear chain. The manufacturing process, including temperature, pressure, and catalyst type, can influence the quantity and profile of oligomers formed.[2] While cyclic oligomers often constitute the majority of the total oligomer content in



PBT, linear oligomers are also present and can be relevant for migration, particularly into aqueous environments.[3]

Table 1: Chemical and Physical Properties of Linear PBT Trimer

Property	Value	Reference
Chemical Name	Varies based on end-groups (e.g., hydroxyl, carboxyl)	N/A
Molecular Formula	C36H38O13 (example with hydroxyl and carboxyl endgroups)	N/A
Molecular Weight	678.68 g/mol (example with hydroxyl and carboxyl endgroups)	N/A
General Classification	Non-Intentionally Added Substance (NIAS)	[4]

# Analytical Methodologies for Detection and Quantification

The identification and quantification of the **linear PBT trimer** in polymer matrices and migration solutions are primarily achieved through advanced chromatographic techniques coupled with mass spectrometry.

# Experimental Protocol: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

This protocol outlines a general procedure for the analysis of PBT oligomers, including the linear trimer, in food simulants.

Objective: To identify and quantify the **linear PBT trimer** that has migrated from a PBT-based food contact material into a food simulant.

Materials:



- · PBT food contact material sample
- Food simulants (e.g., 10% ethanol, 50% ethanol, olive oil)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (MS grade)
- Reference standard for PBT oligomers (if available)
- HPLC system coupled to a mass spectrometer (e.g., Q-TOF MS or Orbitrap MS)
- Analytical column (e.g., C18 reversed-phase)

#### Procedure:

- Migration Test:
  - Expose the PBT food contact material to the selected food simulant under conditions representative of its intended use (e.g., 10 days at 40°C for general long-term storage, or 2 hours at 70°C for hot-fill applications).[5] The surface area to volume ratio should be controlled according to regulatory guidelines.
- Sample Preparation:
  - For aqueous food simulants (e.g., 10% ethanol), an aliquot of the migration solution may be directly injected or pre-concentrated using solid-phase extraction (SPE) if low detection limits are required.
  - For fatty food simulants (e.g., olive oil), a liquid-liquid extraction or a solvent-based precipitation method is typically employed to separate the oligomers from the fatty matrix.
- HPLC-MS Analysis:
  - Mobile Phase A: Water with 0.1% formic acid



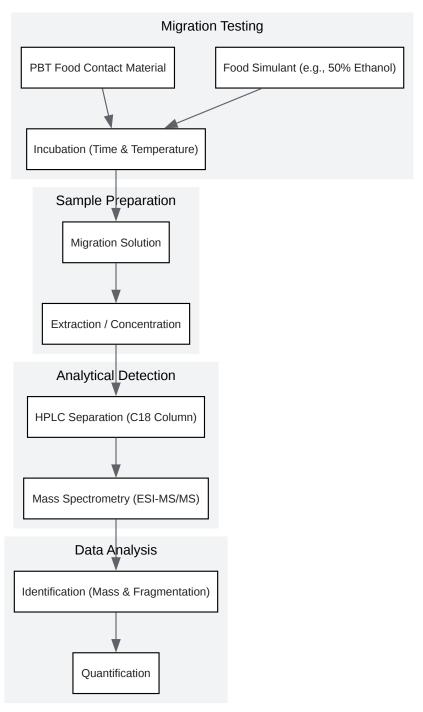
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more non-polar oligomers.
- Column: A C18 reversed-phase column is commonly used for the separation of PBT oligomers.
- Mass Spectrometry: The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI). Data is acquired in full scan mode for identification of potential oligomers and in tandem MS (MS/MS) mode for structural confirmation.

#### Quantification:

 Quantification is ideally performed using a calibration curve of a certified reference standard for the **linear PBT trimer**. In the absence of a specific standard, semiquantification can be carried out using a surrogate standard with a similar chemical structure and response factor.[4]

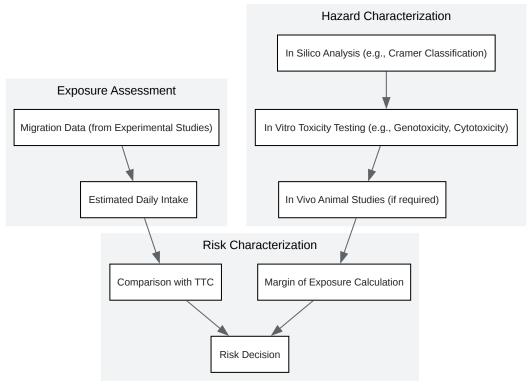


#### Experimental Workflow: Analysis of Linear PBT Trimer Migration





### Toxicological Risk Assessment Workflow for a NIAS



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